5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone

Übersicht

Beschreibung

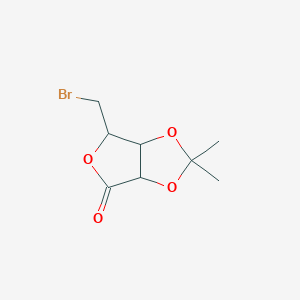

6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one is a versatile chemical compound that has garnered interest in various fields of research due to its unique structure and reactivity. This compound is characterized by a bromomethyl group attached to a dihydrofurodioxolone ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one using N-bromosuccinimide (NBS) in the presence of a radical initi

Biologische Aktivität

5-Bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone is a synthetic compound that plays a significant role in glycobiology research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by diverse research findings and case studies.

Overview of this compound

- Molecular Formula : C₈H₁₁BrO₄

- Molecular Weight : 251.07 g/mol

- CAS Number : 94324-23-9

- Category : Biochemical reagent used primarily in glycobiology.

This compound is primarily utilized to study the structure and function of carbohydrates and their interactions with proteins, which are essential in various biological processes.

Glycobiology Applications

This compound serves as a crucial reagent in glycobiology, which focuses on the study of glycans—sugar molecules that play key roles in cell recognition, signaling, and immune responses. The compound's bromine atom allows for specific labeling and tracking within biological systems, facilitating the understanding of glycan functions and their biological implications .

The biological activity of this compound is attributed to its structural features that enable it to participate in biochemical reactions involving glycosylation and glycan recognition. It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. For instance:

- Enzyme Interaction : It may inhibit specific glycosyltransferases or other enzymes that modify glycan structures, thus influencing cellular processes such as adhesion and signaling .

Case Studies and Research Findings

- Glycan Recognition : A study highlighted the role of this compound in elucidating the mechanisms of protein-glycan interactions. The compound was shown to effectively label glycan structures on proteins, aiding in the identification of glycoproteins involved in cell signaling pathways .

- Inhibition Studies : Research indicated that this compound could inhibit certain glycosylation pathways, providing insights into how modifications in glycan structures can affect cellular functions. This inhibition can lead to altered cell behavior, which is critical for understanding diseases linked to aberrant glycosylation .

- Synthesis and Characterization : The synthesis of this compound has been optimized for better yields and purity. Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity, ensuring reliable results in biological assays.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the most prominent applications of 5-bromo-5-deoxy-2,3-isopropylidene-D-ribonolactone is its use as a precursor in the synthesis of antiviral nucleoside analogs. These compounds are vital for developing treatments against viral infections, including those caused by HIV and Hepatitis C. The brominated analogs can inhibit viral replication by mimicking natural nucleosides and interfering with viral RNA synthesis.

Molecular Biology Research

In molecular biology, this compound is utilized for studying DNA and RNA synthesis mechanisms. Its incorporation into nucleic acids can help researchers understand cellular processes such as replication, transcription, and repair. The bromine atom allows for easy detection through various labeling techniques, facilitating studies on cell proliferation and differentiation.

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis, particularly in the field of nucleoside chemistry. Its unique structure enables chemists to modify it further to create libraries of nucleoside analogs with diverse biological activities. This aspect is crucial for drug discovery and development.

Study on Antiviral Efficacy

A study published in Molecules demonstrated that derivatives of this compound exhibit significant antiviral activity against a range of viruses by inhibiting their replication pathways. The research highlighted the importance of structural modifications at the 5-position for enhancing antiviral potency .

Incorporation into DNA Studies

Research reported in Cells examined the incorporation of brominated ribonucleosides into DNA during neurogenesis in animal models. The findings revealed that while these compounds are effective markers for tracking cell division, caution must be exercised due to potential effects on cellular behavior . This emphasizes the dual role of such compounds in both experimental design and interpretation.

Synthesis of Nucleoside Libraries

Recent advancements have focused on using this compound as a starting material for synthesizing diverse nucleoside libraries aimed at discovering new therapeutic agents. A detailed study illustrated various synthetic pathways leading to functionalized nucleosides with enhanced bioactivity .

Summary Table of Applications

Eigenschaften

IUPAC Name |

6-(bromomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO4/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWDFLIWNDCXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337253 | |

| Record name | AC1LBQXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94324-23-9 | |

| Record name | AC1LBQXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.